Giffonin R

α-glucosidase inhibition antidiabetic screening natural product SAR

Giffonin R (CAS 1966183-72-1) is a cyclic diaryletherheptanoid belonging to the giffonin class of natural products, first isolated from the male flowers of Corylus avellana cultivar 'Tonda di Giffoni'. Its molecular formula is C19H16O3 (MW 292.32 g/mol) and its IUPAC name is (8Z,10E)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one, featuring a characteristic diaryl ether bridge with defined Z/E stereochemistry.

Molecular Formula C19H16O3
Molecular Weight 292.3 g/mol
Cat. No. B13383195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGiffonin R
Molecular FormulaC19H16O3
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1CC(=O)C=CC=CC2=CC(=C(C=C2)O)OC3=CC=C1C=C3
InChIInChI=1S/C19H16O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h1-4,6-8,10-13,21H,5,9H2
InChIKeyVFZXRGDMRSXXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Giffonin R Procurement Guide: Cyclic Diarylheptanoid Identity and Baseline Specifications


Giffonin R (CAS 1966183-72-1) is a cyclic diaryletherheptanoid belonging to the giffonin class of natural products, first isolated from the male flowers of Corylus avellana cultivar 'Tonda di Giffoni' [1]. Its molecular formula is C19H16O3 (MW 292.32 g/mol) and its IUPAC name is (8Z,10E)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one, featuring a characteristic diaryl ether bridge with defined Z/E stereochemistry [1]. Giffonin R is one of over 25 structurally characterized giffonins; however, quantitative head-to-head comparative biological data remain limited, necessitating careful evaluation before procurement for specific research applications.

Why Generic Giffonin Substitutes Cannot Replace Giffonin R in Targeted Studies


Although numerous giffonin congeners share the cyclic diarylheptanoid scaffold, their biological activities diverge substantially due to subtle variations in ring substitution, ether bridge geometry, and double-bond configuration. For instance, α-glucosidase IC50 values span a >3-fold range from 55.3 μM (giffonin P) to 184.1 μM (giffonin A) [1]. Giffonin R, with its specific (8Z,10E) stereochemistry and male-flower origin, occupies a distinct activity niche (IC50 128.5 μM) that cannot be assumed interchangeable with leaf-derived or differently substituted analogs. Procurement of a generic 'giffonin' without precise structural verification risks introducing uncontrolled variables into structure–activity relationship (SAR) studies, bioassay standardization, or metabolomic profiling [1][2].

Giffonin R Quantitative Differentiation Evidence: Comparator-Based Activity Profiles


α-Glucosidase Inhibition: Giffonin R vs. Acarbose and In-Class Giffonins

In a standardized in vitro α-glucosidase assay, giffonin R (19) exhibited an IC50 of 128.5 ± 6.1 μM, which is modestly higher (less potent) than the clinical reference acarbose (IC50 115.1 ± 2.2 μM) and substantially higher than the most potent giffonins J (56.6 ± 9.6 μM), K (70.0 ± 3.1 μM), and P (55.3 ± 7.7 μM). Giffonin R clusters with its closest structural analogs giffonin Q (126.6 ± 5.9 μM) and giffonin S (126.1 ± 8.9 μM), defining a distinct activity sub-class [1].

α-glucosidase inhibition antidiabetic screening natural product SAR

Structural Differentiation: Cyclic Diarylether Geometry Defines Giffonin R Identity

Giffonin R is characterized as (8Z,10E)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one, featuring a cyclic diaryl ether bridge with a specific Z configuration at C-8 and E configuration at C-10 [1]. This geometric isomerism distinguishes it from giffonin Q and S, which possess different ring-substitution patterns despite sharing the same molecular formula (C19H16O3). Among the three male-flower-derived giffonins (Q, R, S), only giffonin R carries this precise (8Z,10E) arrangement, as confirmed by ROESY correlations [1].

diarylheptanoid stereochemistry NMR structure elucidation natural product dereplication

Tissue-Specific Sourcing: Male Flower Origin as a Procurement Differentiator

Giffonin R was isolated exclusively from the male flowers of C. avellana 'Tonda di Giffoni', whereas the majority of characterized giffonins (A–P) originate from leaves, shells, or green leafy involucres [1][2]. The Phytochemistry study (2016) represents the only report of giffonins Q, R, and S, confirming their absence in leaf-derived extracts analyzed in prior investigations. This tissue-exclusive occurrence implies that procurement of authentic giffonin R requires flower-specific extraction protocols and seasonal collection timing aligned with male flower development [1].

plant tissue-specific metabolomics natural product sourcing Corylus avellana byproduct valorization

Antioxidant Potential: Class-Level Lipid Peroxidation Inhibition Comparable to Curcumin

Giffonin R belongs to the broader giffonin A–I and K–U series, which were evaluated in the TBARS assay for inhibition of human plasma lipid peroxidation induced by H₂O₂ and H₂O₂/Fe²⁺. The giffonin class, as a whole, exhibited lipid peroxidation inhibition at least comparable to curcumin, the reference antioxidant [1]. Specific giffonins D (4) and H (8) at 10 μM reduced both H₂O₂- and H₂O₂/Fe²⁺-induced peroxidation by >60% and >50%, respectively, exceeding curcumin [2]. Individual TBARS data for giffonin R have not been reported; thus, its antioxidant potency relative to giffonins D and H remains unquantified.

lipid peroxidation TBARS assay antioxidant natural products

Giffonin R Application Scenarios Derived from Comparative Evidence


Moderate-Activity α-Glucosidase Reference Standard for Antidiabetic Screening Panels

With an IC50 of 128.5 μM, giffonin R occupies a mid-range potency window ideal for use as a calibration standard or negative control in α-glucosidase inhibition assays. Unlike high-potency giffonins J or P (IC50 ~55 μM) that may saturate enzyme active sites, giffonin R provides a moderate inhibitory signal suitable for detecting synergistic or additive effects in combination screening formats [1].

Chromatographic and Spectroscopic Dereplication of Giffonin Isomers in Corylus Extracts

The unambiguous (8Z,10E) double-bond geometry of giffonin R, confirmed by ROESY NMR, serves as a definitive marker for LC-MS/MS and NMR-based dereplication workflows. Procurement of authenticated giffonin R enables accurate identification of this specific isomer in male flower extracts, preventing misannotation with co-occurring giffonins Q and S, which share identical molecular mass but differ in configuration [1].

Tissue-Specific Natural Product Biosynthesis Studies in Hazelnut Byproducts

Giffonin R's exclusive isolation from male flowers of C. avellana 'Tonda di Giffoni' positions it as a tissue-specific biomarker for investigating the compartmentalization of cyclic diaryletherheptanoid biosynthesis. Researchers studying differential gene expression or enzymatic machinery in hazelnut reproductive versus vegetative tissues can employ giffonin R as a flower-specific chemical probe [1][2].

Preliminary Antioxidant Screening with Class-Level Activity Expectation

Although individual TBARS data for giffonin R are absent, the documented class-level antioxidant activity of giffonins A–I and K–U (comparable to curcumin) supports its inclusion in exploratory lipid peroxidation assays. Investigators should implement side-by-side testing with curcumin and giffonin D or H to benchmark giffonin R's relative potency before committing to large-scale procurement for oxidative stress research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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